molecular formula C9H20ClNO2 B13403690 2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride

2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride

Cat. No.: B13403690
M. Wt: 212.73 g/mol
InChI Key: YDWXRULMHQZBEX-HCKLDNLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride involves a multi-step synthetic route. The process begins with the Michael addition reaction between n-amylamine and acrylate to form 3-(N-pentylamino)propionate. This intermediate then reacts with formic acid and formaldehyde to yield 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride . This method is advantageous due to its high yield, simple operation, and suitability for large-scale industrial production.

Chemical Reactions Analysis

3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride involves its role as an intermediate in the synthesis of biphosphonate drugs. These drugs inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function and survival.

Comparison with Similar Compounds

3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:

These compounds share similar structures and applications but differ in their specific labeling and synthesis routes.

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

212.73 g/mol

IUPAC Name

2,2,3-trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H/i6D2,8D;

InChI Key

YDWXRULMHQZBEX-HCKLDNLHSA-N

Isomeric SMILES

[2H]C(C([2H])([2H])C(=O)O)N(C)CCCCC.Cl

Canonical SMILES

CCCCCN(C)CCC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.